Sodium 2-[(carboxymethyl)amino]benzoate
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Overview
Description
Sodium 2-[(carboxymethyl)amino]benzoate is a chemical compound with the molecular formula C9H7NNa2O4. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to an amino group and a carboxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[(carboxymethyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminobenzoic acid attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and optimized reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to complete the reaction. The product is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[(carboxymethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Sodium 2-[(carboxymethyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of sodium 2-[(carboxymethyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Sodium benzoate: A widely used food preservative with a similar benzoic acid moiety.
Sodium salicylate: Another compound with a benzoic acid structure, used in medicine for its anti-inflammatory properties.
Uniqueness
Sodium 2-[(carboxymethyl)amino]benzoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. This versatility makes it valuable in multiple fields of research and industry.
Properties
CAS No. |
67990-19-6 |
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Molecular Formula |
C9H8NNaO4 |
Molecular Weight |
217.15 g/mol |
IUPAC Name |
sodium;2-(carboxymethylamino)benzoate |
InChI |
InChI=1S/C9H9NO4.Na/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14;/h1-4,10H,5H2,(H,11,12)(H,13,14);/q;+1/p-1 |
InChI Key |
UYPADPVSXQKVIR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NCC(=O)O.[Na+] |
Origin of Product |
United States |
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